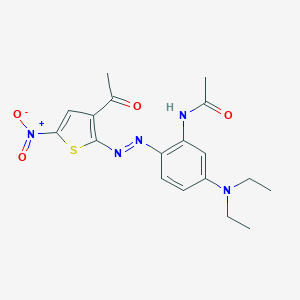
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its unique structure that combines a thienyl ring with an azo linkage, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide typically involves the following steps:
Acetylation: The addition of an acetyl group to the thienyl ring.
Diazotization: The conversion of an amine group into a diazonium salt.
Coupling Reaction: The reaction of the diazonium salt with a diethylaminoacetoanilide to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, followed by diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in these processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring and the azo linkage.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products typically include aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mecanismo De Acción
The mechanism of action of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide involves its interaction with molecular targets through the azo linkage. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitro and acetyl groups also play a role in its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-methylaminoacetoanilide
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-ethylaminoacetoanilide
- 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-dimethylaminoacetoanilide
Uniqueness
The uniqueness of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide lies in its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.
Propiedades
Número CAS |
167940-11-6 |
|---|---|
Fórmula molecular |
C18H21N5O4S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
N-[2-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-5-22(6-2)13-7-8-15(16(9-13)19-12(4)25)20-21-18-14(11(3)24)10-17(28-18)23(26)27/h7-10H,5-6H2,1-4H3,(H,19,25) |
Clave InChI |
RFZHYTGMDJEVDL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
Key on ui other cas no. |
167940-11-6 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















